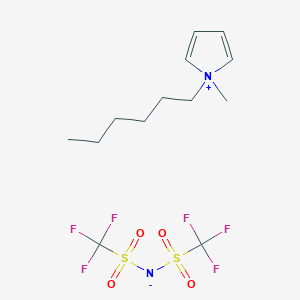
1-HEXYL-1-METHYLPYRROLIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties such as high thermal stability, low volatility, and excellent ionic conductivity . This compound is widely used in various scientific and industrial applications due to its ability to dissolve a wide range of substances and its electrochemical stability .
Mecanismo De Acción
Target of Action
It is known that this compound belongs to a class of electrolytic materials used in the fabrication of lithium-ion batteries .
Mode of Action
The mode of action of 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is primarily physical rather than biochemical. As an ionic liquid, it has a wide electrochemical window and high viscosity, making it a useful candidate in electrochemical energy applications .
Biochemical Pathways
Instead, it plays a role in the electrochemical pathways involved in energy storage and transfer within lithium-ion batteries .
Result of Action
The result of the action of this compound is the facilitation of energy storage and transfer within lithium-ion batteries. This is achieved through its role as an electrolyte, which allows for the movement of ions between the anode and cathode of the battery .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, its physical properties such as density and viscosity can change with temperature . Therefore, the efficiency and stability of the batteries in which it is used can be affected by these environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is typically synthesized through a quaternization reaction where 1-methylpyrrolidine is reacted with hexyl bromide to form 1-hexyl-1-methylpyrrolidinium bromide. This intermediate is then treated with lithium bis(trifluoromethylsulfonyl)imide to yield the desired ionic liquid .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrrolidinium cation.
Redox Reactions: It can also undergo redox reactions, particularly in electrochemical applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides and alkoxides.
Redox Reactions: These reactions often involve the use of electrochemical cells with specific electrolytes and applied potentials.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidinium salts .
Aplicaciones Científicas De Investigación
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:
Comparación Con Compuestos Similares
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: Similar in structure but with a butyl group instead of a hexyl group.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Contains an imidazolium cation instead of a pyrrolidinium cation.
Uniqueness: 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is unique due to its longer alkyl chain, which can influence its solubility and interaction with other molecules. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
Propiedades
Número CAS |
380497-19-8 |
|---|---|
Fórmula molecular |
C13H24F6N2O4S2 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-1-methylpyrrolidin-1-ium |
InChI |
InChI=1S/C11H24N.C2F6NO4S2/c1-3-4-5-6-9-12(2)10-7-8-11-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-11H2,1-2H3;/q+1;-1 |
Clave InChI |
WHLFUNXODNBHOT-UHFFFAOYSA-N |
SMILES |
CCCCCC[N+]1(C=CC=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
SMILES canónico |
CCCCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


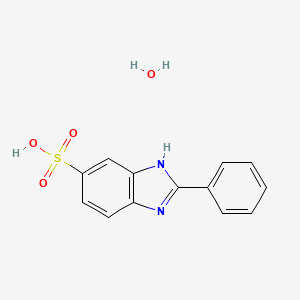
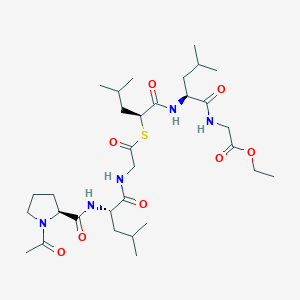
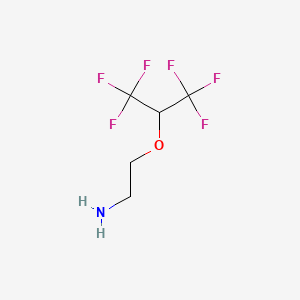

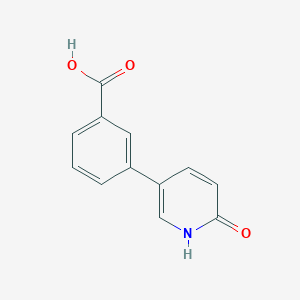

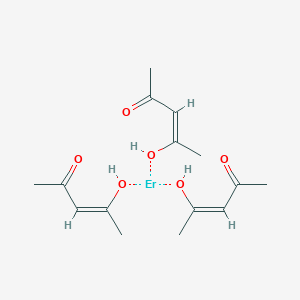
![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6318714.png)
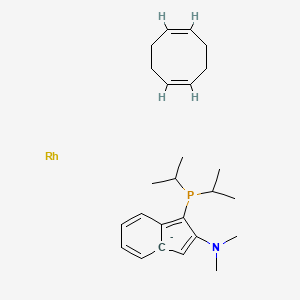


![[6,6]-Phenyl-C61 butyric acid octyl ester](/img/structure/B6318730.png)


